![molecular formula C25H34O6 B13750689 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid CAS No. 23655-69-8](/img/structure/B13750689.png)
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid is a complex organic compound with the molecular formula C25H34O6 It is a derivative of pregnane, a steroid nucleus, and contains multiple functional groups, including ketones and carboxylic acids
Métodos De Preparación
The synthesis of 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid involves several steps. One common synthetic route starts with the precursor pregn-4-ene-3,20-dione. The process typically involves the following steps:
Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups.
Esterification: The intermediate product is then esterified to form the butyric acid ester.
Hydrolysis: The ester is hydrolyzed to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Aplicaciones Científicas De Investigación
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Mecanismo De Acción
The mechanism of action of 4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with enzymes involved in steroid metabolism .
Comparación Con Compuestos Similares
4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid can be compared with other similar compounds, such as:
Pregn-4-ene-3,20-dione: A precursor in its synthesis, differing by the absence of the butyric acid ester group.
21-Hydroxypregn-4-ene-3,20-dione: Another steroid derivative with hydroxyl groups at different positions.
Pregn-4-ene-7,21-dicarboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
23655-69-8 |
|---|---|
Fórmula molecular |
C25H34O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
3-[(10R,14S,15R)-15-acetyl-10,14-dimethyl-7-oxo-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-17-yl]propanoic acid |
InChI |
InChI=1S/C25H34O6/c1-15(26)24-12-13-25(31-21(30-24)7-6-20(28)29)19-5-4-16-14-17(27)8-10-22(16,2)18(19)9-11-23(24,25)3/h14,18-19,21H,4-13H2,1-3H3,(H,28,29)/t18?,19?,21?,22-,23+,24-,25?/m0/s1 |
Clave InChI |
AXWLQRRFZXEYQQ-ZSCVXFOJSA-N |
SMILES isomérico |
CC(=O)[C@@]12CCC3([C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)CCC(=O)O |
SMILES canónico |
CC(=O)C12CCC3(C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


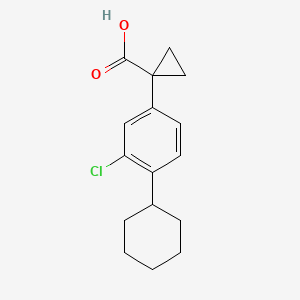

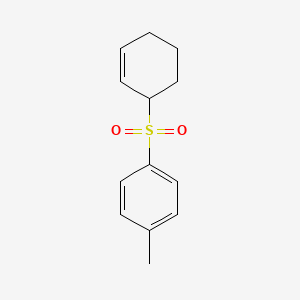
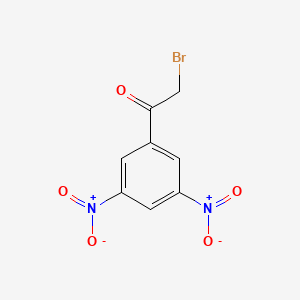
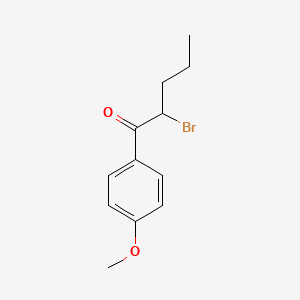
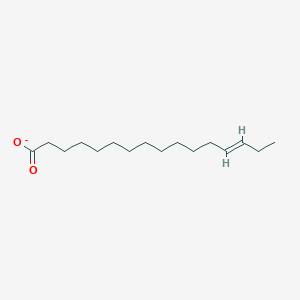
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
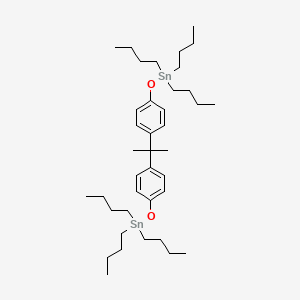
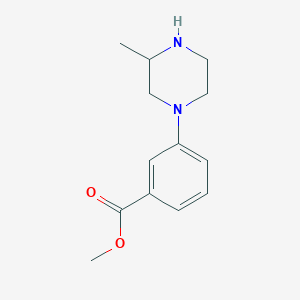
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


